Cas no 2168719-45-5 (5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine)

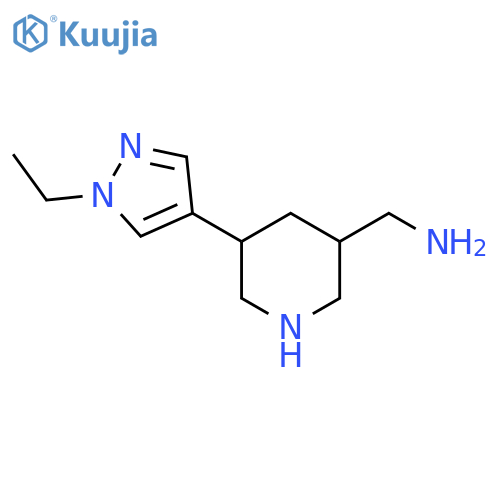

2168719-45-5 structure

商品名:5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine

5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine 化学的及び物理的性質

名前と識別子

-

- 5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine

- EN300-1476735

- 2168719-45-5

- [5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine

-

- インチ: 1S/C11H20N4/c1-2-15-8-11(7-14-15)10-3-9(4-12)5-13-6-10/h7-10,13H,2-6,12H2,1H3

- InChIKey: LAVIZYNQETYLRB-UHFFFAOYSA-N

- ほほえんだ: N1CC(CN)CC(C2C=NN(CC)C=2)C1

計算された属性

- せいみつぶんしりょう: 208.16879665g/mol

- どういたいしつりょう: 208.16879665g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.9Ų

- 疎水性パラメータ計算基準値(XlogP): -0.4

5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1476735-50mg |

[5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine |

2168719-45-5 | 50mg |

$1368.0 | 2023-09-29 | ||

| Enamine | EN300-1476735-2500mg |

[5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine |

2168719-45-5 | 2500mg |

$3191.0 | 2023-09-29 | ||

| Enamine | EN300-1476735-1.0g |

[5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine |

2168719-45-5 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1476735-500mg |

[5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine |

2168719-45-5 | 500mg |

$1563.0 | 2023-09-29 | ||

| Enamine | EN300-1476735-10000mg |

[5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine |

2168719-45-5 | 10000mg |

$7004.0 | 2023-09-29 | ||

| Enamine | EN300-1476735-1000mg |

[5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine |

2168719-45-5 | 1000mg |

$1629.0 | 2023-09-29 | ||

| Enamine | EN300-1476735-250mg |

[5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine |

2168719-45-5 | 250mg |

$1498.0 | 2023-09-29 | ||

| Enamine | EN300-1476735-100mg |

[5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine |

2168719-45-5 | 100mg |

$1433.0 | 2023-09-29 | ||

| Enamine | EN300-1476735-5000mg |

[5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine |

2168719-45-5 | 5000mg |

$4722.0 | 2023-09-29 |

5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine 関連文献

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

2168719-45-5 (5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine) 関連製品

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量